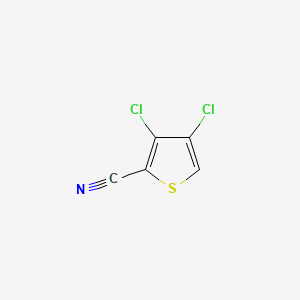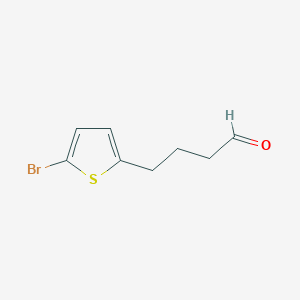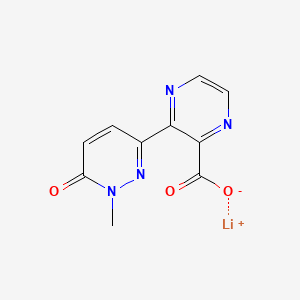
Lithium(1+)3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate is a complex organic compound that combines lithium with a pyrazine carboxylate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate typically involves the reaction of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
科学的研究の応用
Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and battery components.
作用機序
The mechanism of action of lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids. Detailed studies are required to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
Lithium pyrazine-2-carboxylate: Similar in structure but lacks the pyridazinyl group.
Lithium 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzoate: Similar but with a benzoate group instead of a pyrazine carboxylate.
Uniqueness
Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H7LiN4O3 |
|---|---|
分子量 |
238.2 g/mol |
IUPAC名 |
lithium;3-(1-methyl-6-oxopyridazin-3-yl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H8N4O3.Li/c1-14-7(15)3-2-6(13-14)8-9(10(16)17)12-5-4-11-8;/h2-5H,1H3,(H,16,17);/q;+1/p-1 |
InChIキー |
OYIKQHXYRILFBU-UHFFFAOYSA-M |
正規SMILES |
[Li+].CN1C(=O)C=CC(=N1)C2=NC=CN=C2C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


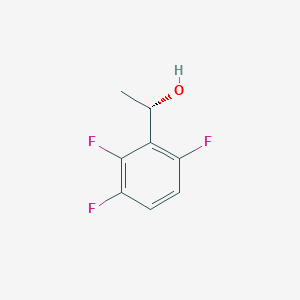
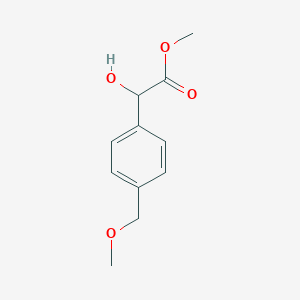
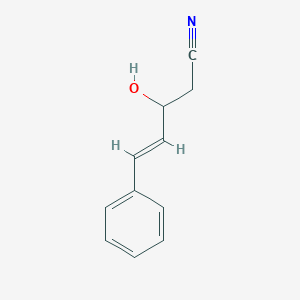
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B15321740.png)
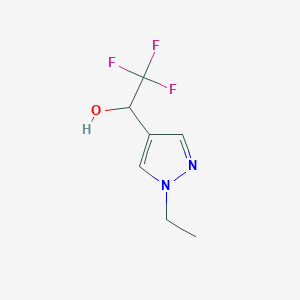
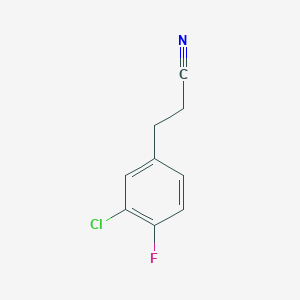
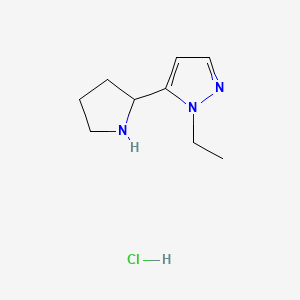

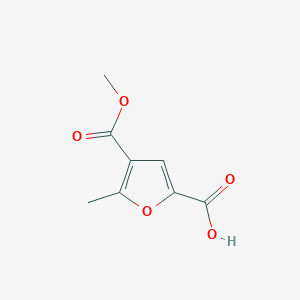
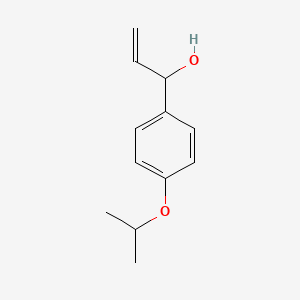

![4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B15321779.png)
